

Spectroscopic data of 2-Ethylcyclopentanone (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Ethylcyclopentanone

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An In-Depth Technical Guide to the Spectroscopic Data of **2-Ethylcyclopentanone**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **2-Ethylcyclopentanone** (CAS No: 4971-18-0), a cyclic ketone with applications in the fragrance and chemical synthesis industries.^[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the principles and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy in the characterization of **2-Ethylcyclopentanone**.

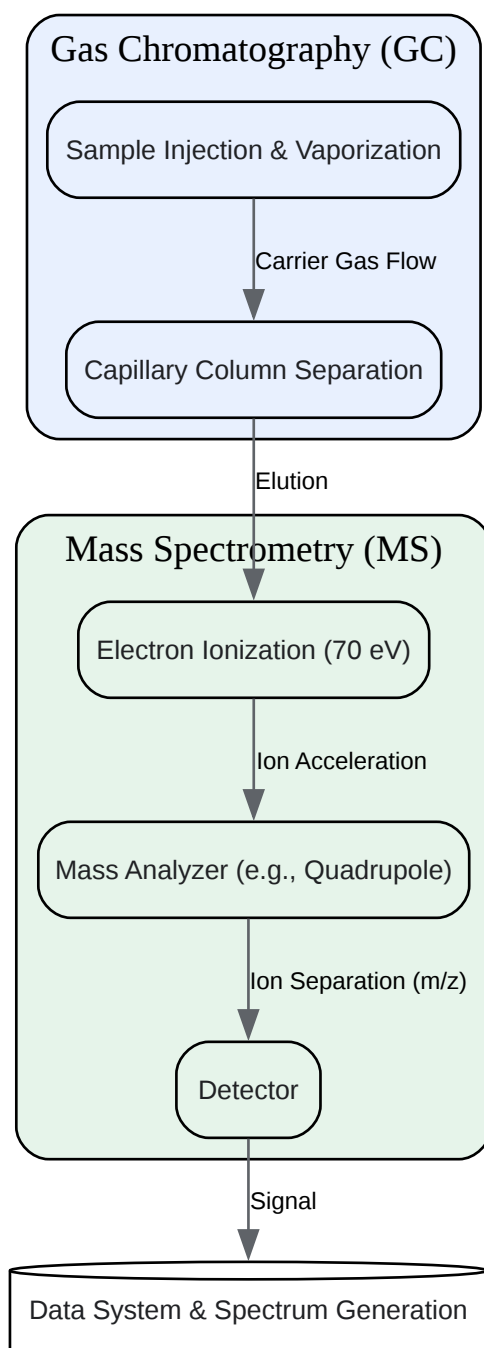
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. For a volatile organic compound like **2-Ethylcyclopentanone**, Electron Ionization (EI) is a common and effective ionization method.^[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for acquiring the mass spectrum of a liquid sample such as **2-Ethylcyclopentanone** using a gas chromatograph-mass spectrometer (GC-MS) system with an EI source.

- **Sample Preparation:** A dilute solution of **2-Ethylcyclopentanone** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Injection:** A small volume (typically 1 μL) of the solution is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
- **Chromatographic Separation:** The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column, which separates **2-Ethylcyclopentanone** from any impurities.
- **Ionization:** As the separated **2-Ethylcyclopentanone** elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ($\text{M}^{+\bullet}$).^[2]
- **Fragmentation:** The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
- **Mass Analysis:** The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.



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Figure 1: Workflow for GC-MS analysis of **2-Ethylcyclopentanone**.

Mass Spectrum Data

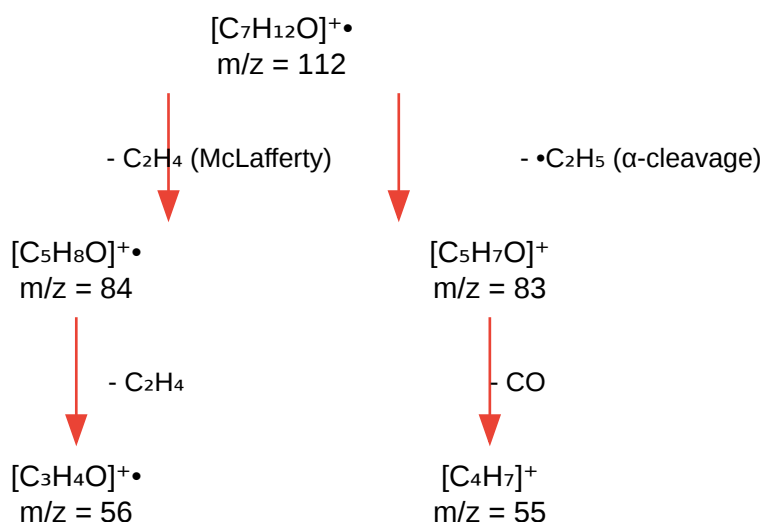
The mass spectrum of **2-Ethylcyclopentanone** is characterized by a molecular ion peak and several key fragment ions. The data presented below is sourced from the NIST WebBook.^{[3][4]}

m/z	Relative Intensity	Proposed Fragment
112	Moderate	$[\text{C}_7\text{H}_{12}\text{O}]^{+\bullet}$ (Molecular Ion)
84	High	$[\text{M} - \text{C}_2\text{H}_4]^{+\bullet}$
83	Moderate	$[\text{M} - \text{C}_2\text{H}_5]^+$
56	High	$[\text{C}_3\text{H}_4\text{O}]^{+\bullet}$
55	High	$[\text{C}_4\text{H}_7]^+$

Interpretation of the Mass Spectrum and Fragmentation Causality

The fragmentation of **2-Ethylcyclopentanone** in an EI-MS is a predictable process governed by the stability of the resulting carbocations and radical cations. The interpretation of the major peaks is as follows:

- m/z 112 (Molecular Ion, $\text{M}^{+\bullet}$): This peak corresponds to the intact **2-Ethylcyclopentanone** molecule that has lost one electron. Its presence confirms the molecular weight of the compound.
- m/z 84 ($[\text{M} - \text{C}_2\text{H}_4]^{+\bullet}$): This prominent peak is likely the result of a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain. A γ -hydrogen from the ethyl group is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.
- m/z 83 ($[\text{M} - \text{C}_2\text{H}_5]^+$): This peak arises from the α -cleavage of the C-C bond between the cyclopentanone ring and the ethyl group, leading to the loss of an ethyl radical.
- m/z 56 ($[\text{C}_3\text{H}_4\text{O}]^{+\bullet}$): This ion can be formed through further fragmentation of the m/z 84 ion, involving the cleavage of the cyclopentanone ring.
- m/z 55 ($[\text{C}_4\text{H}_7]^+$): This is a common fragment in cyclic alkanes and their derivatives, likely formed by the cleavage and rearrangement of the cyclopentane ring.



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Figure 2: Proposed fragmentation pathway of **2-Ethylcyclopentanone** in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For a liquid sample like **2-Ethylcyclopentanone**, Attenuated Total Reflectance (ATR) is a convenient and widely used FT-IR sampling technique.

- **Background Spectrum:** A background spectrum of the clean ATR crystal is recorded. This is crucial to subtract any signals from the atmosphere (e.g., CO_2 , water vapor) and the instrument itself.
- **Sample Application:** A small drop of neat (undiluted) **2-Ethylcyclopentanone** is placed directly onto the ATR crystal.

- **Data Acquisition:** The IR beam is directed through the crystal and reflects internally. At each reflection point, an evanescent wave penetrates a short distance into the sample, where absorption occurs. The attenuated IR beam is then directed to the detector.
- **Spectrum Generation:** The instrument's software processes the signal to generate an IR spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).
- **Cleaning:** After the measurement, the sample is wiped from the crystal using a soft cloth and a suitable solvent (e.g., isopropanol).



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Figure 3: Simplified workflow for ATR FT-IR spectroscopy.

Predicted Infrared Spectrum Data

While a detailed experimental spectrum with a full peak list is not readily available in public databases, the expected characteristic IR absorptions for **2-Ethylcyclopentanone** can be accurately predicted based on its molecular structure.

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group
~2960-2850	Strong	C-H stretch	Alkyl (CH_3 , CH_2)
~1745	Strong	C=O stretch	Ketone (in a five-membered ring)
~1465	Medium	C-H bend (scissoring)	CH_2
~1375	Medium	C-H bend (rocking)	CH_3

Interpretation of the Infrared Spectrum

The IR spectrum of **2-Ethylcyclopentanone** is expected to be dominated by absorptions from the carbonyl group and the alkyl C-H bonds.

- C-H Stretching ($\sim 2960\text{--}2850\text{ cm}^{-1}$): A strong, complex band in this region is characteristic of the stretching vibrations of the C-H bonds in the ethyl group and the cyclopentane ring.
- C=O Stretching ($\sim 1745\text{ cm}^{-1}$): This is the most diagnostic peak in the spectrum. The strong absorption is due to the stretching of the carbon-oxygen double bond. For a saturated five-membered ring ketone, this peak typically appears at a higher frequency than in a six-membered ring or acyclic ketone due to ring strain.
- C-H Bending ($\sim 1465\text{ cm}^{-1}$ and $\sim 1375\text{ cm}^{-1}$): These medium-intensity peaks correspond to the bending vibrations of the CH_2 and CH_3 groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.

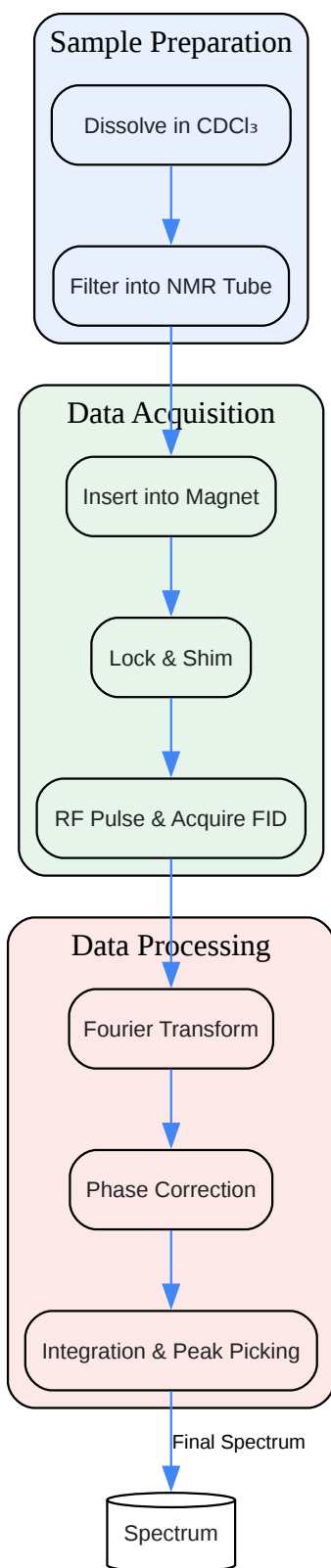
Note: Extensive searches of public spectroscopic databases (including SDBS and PubChem) did not yield detailed, publicly available experimental ^1H and ^{13}C NMR spectra for **2-Ethylcyclopentanone**. Therefore, the following sections are based on predicted data derived from established chemical shift correlations and analysis of structurally similar compounds. This approach is a common and valuable tool in chemical research when experimental data is unavailable.

Experimental Protocol: ^1H and ^{13}C NMR

The following is a generalized protocol for acquiring ^1H and ^{13}C NMR spectra of a liquid sample.

- Sample Preparation: Approximately 5-10 mg of **2-Ethylcyclopentanone** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Transfer to NMR Tube: The solution is filtered into a clean, dry 5 mm NMR tube.

- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- **^1H NMR Acquisition:** A standard pulse sequence is used to acquire the proton NMR spectrum. Key parameters include the number of scans, spectral width, and relaxation delay.
- **^{13}C NMR Acquisition:** Due to the low natural abundance of the ^{13}C isotope, more scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is usually employed to simplify the spectrum to single lines for each unique carbon.



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Figure 4: General workflow for NMR spectroscopy.

Predicted ^1H NMR Spectrum Data (in CDCl_3)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.3 - 2.1	Multiplet	3H	H at C2 and C5
~2.0 - 1.8	Multiplet	2H	H at C3
~1.7 - 1.5	Multiplet	2H	H at C4
~1.6 - 1.4	Multiplet	2H	CH_2 of ethyl group
~0.9	Triplet	3H	CH_3 of ethyl group

Interpretation of the Predicted ^1H NMR Spectrum

- ~0.9 ppm (Triplet, 3H): This upfield signal is characteristic of the methyl (CH_3) protons of the ethyl group. It is split into a triplet by the two adjacent methylene (CH_2) protons.
- ~1.6 - 1.4 ppm (Multiplet, 2H): This signal corresponds to the methylene (CH_2) protons of the ethyl group. The multiplicity is complex due to coupling with both the methyl protons and the methine proton on the ring.
- ~2.3 - 1.5 ppm (Multiplets): The protons on the cyclopentanone ring will appear in this region. The protons on the carbons alpha to the carbonyl group (C2 and C5) are expected to be the most downfield due to the electron-withdrawing effect of the carbonyl. The protons on C3 and C4 will be further upfield. The overlapping signals and complex coupling patterns make precise assignment without 2D NMR techniques challenging.

Predicted ^{13}C NMR Spectrum Data (in CDCl_3)

Predicted Chemical Shift (δ , ppm)	Assignment
~220	C1 (C=O)
~48	C2
~38	C5
~28	CH ₂ of ethyl group
~25	C3
~20	C4
~12	CH ₃ of ethyl group

Interpretation of the Predicted ¹³C NMR Spectrum

- ~220 ppm: The most downfield signal is characteristic of the carbonyl carbon in a ketone.
- ~48 ppm: This signal is assigned to the C2 carbon, which is substituted with the ethyl group and is alpha to the carbonyl.
- ~38 ppm: This is assigned to the other alpha-carbon, C5.
- ~28 - 12 ppm: The remaining signals in the upfield region correspond to the other carbons of the cyclopentane ring and the ethyl group. The methyl carbon of the ethyl group is expected to be the most upfield signal.

Conclusion

The spectroscopic analysis of **2-Ethylcyclopentanone** provides a clear illustration of how mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are used in concert to elucidate the structure of an organic molecule. The mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. The infrared spectrum identifies the key functional groups, particularly the strained cyclic ketone. While experimental NMR data is not readily available in public databases, a predictive analysis based on established principles provides a strong foundation for understanding the proton and carbon environments within the molecule. This comprehensive guide serves as a valuable resource for

scientists and researchers, demonstrating both the application of these techniques and the deductive reasoning required for spectral interpretation.

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